molecular formula C19H22N4O4 B234609 (E)-8-(2,4-Dimethoxystyryl)-1,3-diethylxanthine CAS No. 155271-02-6

(E)-8-(2,4-Dimethoxystyryl)-1,3-diethylxanthine

Cat. No. B234609
CAS RN: 155271-02-6
M. Wt: 370.4 g/mol
InChI Key: UPYDELJMQZUSSB-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2,4-Dimethoxystyryl)-1,3-diethylxanthine, commonly known as DYME-X, is a xanthine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DYME-X has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

DYME-X acts as a competitive inhibitor of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, DYME-X increases the levels of cAMP and cGMP, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
DYME-X has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. DYME-X has also been shown to improve mitochondrial function and increase ATP production.

Advantages and Limitations for Lab Experiments

One advantage of using DYME-X in lab experiments is its high selectivity for PDE4, which allows for more specific targeting of cellular signaling pathways. However, one limitation of using DYME-X is its relatively low potency compared to other PDE inhibitors.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of DYME-X. Some possible future directions include investigating the effects of DYME-X on different types of cancer cells, exploring its potential use in treating neurological disorders such as Alzheimer's disease, and optimizing its potency and selectivity for PDE4.

Synthesis Methods

DYME-X can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with ethyl 3,7-dimethylxanthine to produce DYME-X.

Scientific Research Applications

DYME-X has been studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurological disorders. In cancer research, DYME-X has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, DYME-X has been shown to have vasodilatory effects and improve blood flow. In neurological research, DYME-X has been shown to have neuroprotective effects and improve cognitive function.

properties

CAS RN

155271-02-6

Product Name

(E)-8-(2,4-Dimethoxystyryl)-1,3-diethylxanthine

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione

InChI

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)11-14(12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b10-8+

InChI Key

UPYDELJMQZUSSB-CSKARUKUSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C=C(C=C3)OC)OC

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC

synonyms

8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione

Origin of Product

United States

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